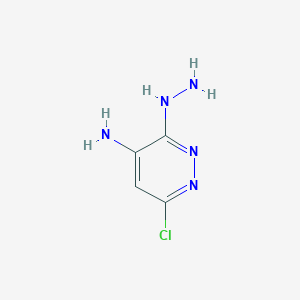

6-Chloro-3-hydrazinylpyridazin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-hydrazinylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-3-1-2(6)4(8-7)10-9-3/h1H,7H2,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDLFTXWBSJIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290490 | |

| Record name | 6-chloro-3-hydrazinylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-26-9 | |

| Record name | 934-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-3-hydrazinylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-hydrazinylpyridazin-4-amine (CAS Number: 934-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydrazinylpyridazin-4-amine is a key heterocyclic building block in medicinal chemistry. Its unique arrangement of a pyridazine ring substituted with a chlorine atom, a hydrazinyl group, and an amino group provides a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are presented, along with an examination of the signaling pathways targeted by these molecules.

Chemical and Physical Properties

| Property | Value (Predicted/Inferred) |

| CAS Number | 934-26-9 |

| Molecular Formula | C₄H₆ClN₅ |

| Molecular Weight | 159.58 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. |

| pKa | Expected to be basic due to the amino and hydrazinyl groups. |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the synthesis of structurally related pyridazine derivatives, a plausible two-step synthetic route starting from 3,6-dichloropyridazine-4-amine can be proposed.

dot

An In-depth Technical Guide to 6-Chloro-3-hydrazinylpyridazin-4-amine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 6-Chloro-3-hydrazinylpyridazin-4-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties have been identified. Further experimental validation is recommended for precise characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN₅ | [1][2][3][4] |

| Molecular Weight | 159.58 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to off-white solid | [5] |

| Purity | ≥98% (as commercially available) | [2][5] |

Synthesis and Analysis

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals. However, commercial suppliers indicate its availability, suggesting established synthesis routes exist. General synthetic strategies for similar pyridazine derivatives often involve the reaction of a di-chlorinated pyridazine precursor with a hydrazine source.

Analytical characterization of this compound is crucial for confirming its identity and purity. While specific protocols are not published, standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods would be developed for purity assessment and quantification.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups.

Commercial suppliers offer analytical data such as NMR, HPLC, and LC-MS for their products upon request.[1]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, its derivatives have shown significant potential in preclinical studies, particularly in the field of oncology.

Cytotoxic Activity of Derivatives

Several studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. Specifically, triazolo[4,3-b]pyridazine derivatives, synthesized from this core molecule, have shown significant efficacy against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6).[6]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effect of these derivatives is attributed to the induction of apoptosis. Experimental evidence indicates that these compounds activate caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[6] This suggests that the signaling pathway involves the initiation of a series of events leading to programmed cell death.

The following diagram illustrates the proposed apoptotic pathway initiated by derivatives of this compound.

Experimental Workflows

The development and evaluation of new drug candidates based on the this compound scaffold typically follow a structured workflow. This involves chemical synthesis, purification, structural confirmation, and biological evaluation.

The diagram below outlines a general experimental workflow for the synthesis and evaluation of novel derivatives.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is not widely available. However, an SDS for the closely related compound, 3-Chloro-6-hydrazinopyridazine, provides important safety information that can be considered as a precautionary measure.

Hazard Identification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel anticancer agents. While comprehensive data on the parent compound is still emerging, the demonstrated biological activity of its derivatives highlights its potential as a scaffold for designing molecules that can induce apoptosis in cancer cells. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound and its future derivatives.

References

- 1. bldpharm.com [bldpharm.com]

- 2. molcore.com [molcore.com]

- 3. This compound | CAS: 934-26-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. aaa-chem.com [aaa-chem.com]

- 5. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

6-Chloro-3-hydrazinylpyridazin-4-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, and available data for 6-Chloro-3-hydrazinylpyridazin-4-amine. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its chemical properties and potential biological significance.

Molecular Structure and IUPAC Name

The chemical entity of interest is this compound. Its two-dimensional molecular structure is depicted below, derived from its SMILES (Simplified Molecular Input Line Entry System) notation.

Molecular Formula: C₄H₆ClN₅

SMILES: C1=C(C(=NN=C1Cl)NN)N

2D Structure:

Figure 1. 2D Molecular Structure of this compound.

Based on the structure, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Weight | 159.58 g/mol | Chemical Supplier Data |

| Molecular Formula | C₄H₆ClN₅ | Chemical Supplier Data |

| CAS Number | 934-26-9 | Chemical Supplier Data |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, a study on the synthesis of its derivatives, 6-chloropyridazin-3-yl hydrazones, reports the use of these techniques for characterization.[1] This suggests that spectral data for the parent compound exists but may not be published in open-access journals. Researchers interested in this molecule may need to perform their own spectral analysis upon synthesis.

For reference, the characteristic spectral regions for the functional groups present in the molecule are provided below.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber / Fragmentation |

| ¹H NMR | Aromatic-H | δ 6.0-8.0 ppm |

| Amine (-NH₂) | Broad singlet, variable chemical shift | |

| Hydrazine (-NH-NH₂) | Broad singlets, variable chemical shift | |

| ¹³C NMR | Aromatic-C | δ 110-160 ppm |

| IR Spectroscopy | N-H stretch (amine, hydrazine) | 3200-3500 cm⁻¹ (broad) |

| C=N stretch (pyridazine ring) | 1550-1650 cm⁻¹ | |

| C-Cl stretch | 600-800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Expected at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl) |

| Fragmentation | Loss of Cl, N₂, NH₂, and cleavage of the pyridazine ring |

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, the synthesis of its immediate precursor, 6-chloro-3-hydrazinopyridazine , has been reported and can be adapted. The introduction of the amino group at the 4-position would require an additional synthetic step.

Synthesis of 6-chloro-3-hydrazinopyridazine (Precursor):

A solvent-free protocol for the synthesis of 6-chloro-1,2,4-triazolo[4,3-b]pyridazines starts with the synthesis of 6-chloro-3-hydrazinopyridazine.[2]

-

Reaction: A mixture of 3,6-dichloropyridazine is refluxed with one equivalent of hydrazine hydrate in tert-butyl alcohol.

-

Reaction Time: 4 hours.

-

Product: 6-chloro-3-hydrazinopyridazine.

To obtain the target molecule, this compound, a subsequent amination step at the 4-position of the pyridazine ring would be necessary. This could potentially be achieved through nucleophilic aromatic substitution, though specific conditions would need to be optimized.

Figure 2. Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While the direct biological activity of this compound has not been extensively studied, its derivatives have shown significant cytotoxic effects.[1] Pyridazine-containing compounds are also known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair.[3] Inhibition of PARP-1 in cancer cells with deficient DNA repair pathways can lead to synthetic lethality and apoptosis.

PARP-1 Inhibition and Apoptosis Induction:

PARP inhibitors block the repair of single-strand DNA breaks.[4] When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into double-strand breaks.[5] In healthy cells, these double-strand breaks can be repaired by homologous recombination. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this repair pathway is deficient. The accumulation of unrepaired double-strand breaks triggers apoptosis, leading to cell death.[3]

References

- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) Polymerase Inhibitors Sensitize Cancer Cells to Death Receptor-mediated Apoptosis by Enhancing Death Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

Synthesis of 6-Chloro-3-hydrazinylpyridazin-4-amine from dichloropyridazine

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Chloro-3-hydrazinylpyridazin-4-amine, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The synthesis focuses on the nucleophilic substitution of a chlorine atom in a dichloropyridazine precursor with a hydrazinyl group.

Reaction Overview

The primary synthetic route involves the reaction of 3,6-dichloropyridazin-4-amine with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution where the hydrazine selectively displaces one of the chlorine atoms, typically the one at the 6-position due to the electronic effects of the amino group. The reaction is generally carried out in a suitable solvent and may be heated to achieve a reasonable reaction rate.

Caption: General reaction scheme for the synthesis.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the starting material and the predicted properties of the final product is presented below.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,6-dichloropyridazin-4-amine |  | C₄H₃Cl₂N₃ | 163.99 | 203[1] |

| This compound |  | C₄H₅ClN₄ | 159.57 | Not available |

Detailed Experimental Protocol

The following protocol is a generalized procedure derived from analogous syntheses of related hydrazinyl-substituted heterocycles.[2][3] Researchers should optimize the conditions for their specific laboratory setup.

3.1. Materials and Reagents

-

3,6-dichloropyridazin-4-amine

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or n-butanol, acetonitrile)

-

Triethylamine (optional, as a base)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Chromatography column

3.3. Reaction Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazin-4-amine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). If a base is required to neutralize the generated HCl, triethylamine (1.0 equivalent) can be added at this stage.[2]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.

-

Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent to obtain the crude product. Further purification can be achieved by recrystallization or silica gel column chromatography.

References

Spectroscopic and Synthetic Profile of 6-Chloro-3-hydrazinylpyridazin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6-Chloro-3-hydrazinylpyridazin-4-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its structural features and comparison with related compounds. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to guide researchers in their work with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous pyridazine derivatives.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0 - 7.5 | Singlet | 1H | Ar-H |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (amine) |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ (hydrazinyl) |

| ~8.0 - 9.0 | Broad Singlet | 1H | -NH- (hydrazinyl) |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 165 | C-Cl |

| ~150 - 160 | C-NHNH₂ |

| ~135 - 145 | C-NH₂ |

| ~110 - 120 | C-H |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3200 | N-H stretching (amine and hydrazine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1650 - 1550 | C=N and C=C stretching (ring) |

| 1620 - 1550 | N-H bending |

| 1100 - 1000 | C-Cl stretching |

Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 159/161 | [M]⁺/ [M+2]⁺ (presence of Cl) |

| 128/130 | [M - NHNH₂]⁺ |

| 124 | [M - Cl]⁺ |

| 99 | [M - Cl - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar hydrazinyl-substituted heterocycles.

Materials:

-

3,6-Dichloro-4-aminopyridazine

-

Hydrazine hydrate

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve 3,6-dichloro-4-aminopyridazine in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution. If necessary, triethylamine can be added to act as an acid scavenger.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion peak ([M]⁺) and any adducts.

-

The presence of a chlorine atom should result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can help confirm the structure.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Technical Guide: 6-Chloro-3-hydrazinylpyridazin-4-amine - A Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and recommended experimental protocols for determining the solubility and stability of 6-Chloro-3-hydrazinylpyridazin-4-amine. This compound is a key intermediate in the synthesis of novel therapeutics, including pan-bromodomain (BRD) inhibitors like bromosporine (BSP), which are under investigation for various diseases, particularly cancer. A thorough understanding of its physicochemical properties is crucial for process development, formulation, and ensuring the quality of active pharmaceutical ingredients (APIs).

While specific public domain data on the solubility and stability of this compound is limited, this guide outlines standardized methodologies based on established principles to enable researchers to generate this critical information.

Physicochemical Properties

A summary of the currently available physical and chemical data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClN₅ | N/A |

| Molecular Weight | 159.58 g/mol | N/A |

| Melting Point | 156-158°C | [1] |

| Boiling Point | 250°C @ 1.3 mmHg | [1] |

| Flash Point | 216.3°C | [1] |

| Appearance | Crystalline precipitate | [2][3] |

Synthesis

This compound is synthesized from 3,6-dichloropyridazin-4-amine via nucleophilic substitution with hydrazine hydrate.

Reaction Scheme:

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

-

To a stirred suspension of 3,6-dichloropyridazin-4-amine (1 equivalent) in ethanol, add an excess of hydrazine hydrate (e.g., 25 equivalents).

-

Heat the resulting mixture to reflux (approximately 100°C) and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Triturate the crude product with water.

-

Collect the resulting crystalline precipitate by filtration, wash with cold water, and dry under reduced pressure.

This procedure has been reported to yield the product at approximately 40%.[2][3]

Solubility Assessment

Recommended Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable approach for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.). The amount should be sufficient to ensure a solid phase remains in equilibrium with the solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility

The results of the solubility studies should be tabulated for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| DMSO | 25 | Experimental Data | Experimental Data |

| Water | 37 | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 37 | Experimental Data | Experimental Data |

Workflow for Solubility Determination

Stability Assessment

Understanding the chemical stability of this compound is critical for defining storage conditions, re-test periods, and identifying potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Recommended Experimental Protocol: Stability Testing

-

Sample Preparation: Prepare samples of the compound, preferably from at least three primary batches.

-

Storage Conditions: Store the samples under various conditions as recommended by ICH guidelines to assess thermal and hydrolytic stability. These should include long-term, intermediate, and accelerated conditions.

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., initial, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; initial, 3, and 6 months for accelerated studies).

-

Analytical Methods: Employ a validated stability-indicating analytical method (e.g., HPLC) that can separate the intact compound from any potential degradation products. The testing should evaluate physical attributes (appearance, color) and chemical attributes (purity, degradation products).

-

Forced Degradation (Stress Testing): Conduct stress testing under various conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify likely degradation products and establish the intrinsic stability of the molecule. This also helps in validating the stability-indicating power of the analytical methods.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, pyridazine derivatives can be susceptible to:

-

Hydrolysis: The chloro and hydrazinyl groups may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The hydrazinyl group is prone to oxidation.

-

Photodegradation: Exposure to UV light may induce degradation.

Data Presentation: Stability

Results from stability studies should be systematically recorded.

| Storage Condition | Time Point | Appearance | Purity (%) | Total Impurities (%) |

| 25°C / 60% RH | Initial | Initial Data | Initial Data | Initial Data |

| 3 Months | Experimental Data | Experimental Data | Experimental Data | |

| 6 Months | Experimental Data | Experimental Data | Experimental Data | |

| ... | ... | ... | ... | |

| 40°C / 75% RH | Initial | Initial Data | Initial Data | Initial Data |

| 3 Months | Experimental Data | Experimental Data | Experimental Data | |

| 6 Months | Experimental Data | Experimental Data | Experimental Data |

Workflow for Stability Testing

References

An In-Depth Technical Guide to the Potential Reactive Sites of 6-Chloro-3-hydrazinylpyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydrazinylpyridazin-4-amine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique arrangement of a pyridazine core substituted with a chloro group, a hydrazinyl moiety, and an amino group presents multiple reactive sites. This guide provides a comprehensive analysis of these sites, offering insights into the molecule's reactivity for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the predicted reactivity, key quantitative parameters based on related structures, detailed experimental protocols for derivatization, and potential biological implications.

Introduction

The pyridazine scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The subject of this guide, this compound, serves as a versatile building block for the synthesis of diverse chemical libraries. The inherent reactivity of its functional groups—the nucleophilic hydrazinyl and amino groups, and the electrophilic center at the chloro-substituted carbon—allows for a variety of chemical transformations. Understanding the interplay of these reactive sites is crucial for designing and synthesizing new molecular entities with desired pharmacological profiles.

Analysis of Reactive Sites

The reactivity of this compound is governed by the electronic properties of the pyridazine ring and its substituents. The pyridazine ring itself is π-deficient, which influences the reactivity of the attached functional groups.

-

Hydrazinyl Group (-NHNH₂): This is predicted to be the most nucleophilic site on the molecule. The terminal amino group of the hydrazine moiety is a potent nucleophile, readily participating in reactions with various electrophiles.

-

Amino Group (-NH₂): The 4-amino group is also nucleophilic, though generally less so than the hydrazinyl group due to the electron-withdrawing nature of the pyridazine ring. Its reactivity can be modulated by the reaction conditions.

-

Chloro Group (-Cl): The carbon atom at the 6-position, bonded to the chlorine atom, is an electrophilic center. The chlorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-deficient pyridazine ring.

-

Pyridazine Ring Nitrogens: The ring nitrogen atoms possess lone pairs of electrons and can act as bases or nucleophiles, particularly in protonation or alkylation reactions.

-

Pyridazine Ring Carbons: While generally less reactive towards electrophiles than benzene, the carbon atoms of the pyridazine ring can potentially undergo electrophilic substitution, although this is often difficult on a π-deficient ring.

The interplay of these sites is visualized in the reaction potential diagram below.

An In-depth Technical Guide to Pyridazine Chemistry and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1] This technical guide provides a comprehensive overview of pyridazine chemistry, with a particular focus on the synthesis, biological evaluation, and mechanism of action of its derivatives. Detailed experimental protocols for the synthesis of key pyridazinone intermediates and for assessing their biological activities are presented. Furthermore, quantitative data on the efficacy of selected derivatives are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Core Concepts in Pyridazine Chemistry

Pyridazine (1,2-diazine) is a colorless liquid that is miscible with water and benzene.[2] The presence of two adjacent nitrogen atoms significantly influences its chemical properties, rendering it less basic than its isomer pyridine. The pyridazine ring is found in numerous biologically active compounds and approved drugs, highlighting its importance as a pharmacophore.[3] A particularly important class of pyridazine derivatives are the pyridazin-3(2H)-ones, which are present in many compounds with significant biological activities.[2][4]

Synthesis of Pyridazine Derivatives

A common and versatile method for the synthesis of the pyridazine core, specifically 4,5-dihydropyridazin-3(2H)-ones, involves the condensation of γ-keto acids with hydrazine hydrate.[5] This approach is widely used to generate a variety of substituted pyridazinones.

General Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from the corresponding β-aroylpropionic acid and hydrazine hydrate.

Materials:

-

β-Aroylpropionic acid (e.g., β-benzoylpropionic acid)

-

Hydrazine hydrate (50-80% solution)

-

Ethanol or Water

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filter funnel, and filter paper

Procedure:

-

A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) is prepared in ethanol (30 mL) or water (40 ml).[1][6]

-

The reaction mixture is heated under reflux for a period of 1 to 4 hours.[1][6]

-

After the reflux period, the reaction mixture is allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with cold water until the filtrate is neutral.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]

Biological Activities of Pyridazine Derivatives

Pyridazine derivatives have garnered significant attention due to their diverse pharmacological activities. Two prominent areas of investigation are their roles as vasodilators for the treatment of cardiovascular diseases and as PARP inhibitors in cancer therapy.

Vasodilator Activity

Certain pyridazinone derivatives have demonstrated potent vasodilator effects, making them promising candidates for the treatment of hypertension.[4][7] Their mechanism of action often involves the modulation of ion channels in vascular smooth muscle cells, leading to relaxation of the blood vessels.[8][9][10]

| Compound | Structure | EC50/IC50 (µM) | Reference Compound | Reference EC50/IC50 (µM) |

| Acid Derivative 5 | 6-phenyl-2H-pyridazin-3-one-5-carboxylic acid | 0.339 | Hydralazine | 18.210 |

| Ester Analog 4 | Methyl 6-phenyl-2H-pyridazin-3-one-5-carboxylate | 1.225 | Hydralazine | 18.210 |

| 4-Methoxyphenylhydrazide 10c | N'-(4-methoxyphenyl)-6-phenyl-2H-pyridazin-3-one-5-carbohydrazide | 1.204 | Hydralazine | 18.210 |

| Amide Derivative 11 | 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | 0.051 | - | - |

| Dihydropyridazinone 13 | 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one derivative | 0.199 | Hydralazine | 0.316 |

| Dihydropyridazinone 26 | 2-acetyl-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 0.08 | Hydralazine | 0.316 |

This protocol outlines the procedure for assessing the vasorelaxant effects of pyridazine derivatives on isolated rat thoracic aortic rings.[11][12]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (PHE)

-

Test compounds (pyridazine derivatives)

-

Organ bath system with force transducers

-

Dissection microscope and surgical instruments

Procedure:

-

The thoracic aorta is carefully dissected from the rat and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of surrounding connective tissue and cut into rings of approximately 4 mm in length.[11]

-

The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

The viability of the endothelial lining is assessed by contracting the rings with phenylephrine (10⁻⁶ M) followed by relaxation with acetylcholine (10⁻⁵ M). A relaxation of 70-80% indicates intact endothelium.[13]

-

After a washout period, the aortic rings are pre-contracted with phenylephrine (10⁻⁶ M).

-

Once a stable contraction plateau is reached, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.

-

The relaxation responses are recorded and expressed as a percentage of the phenylephrine-induced contraction.

-

The EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

PARP Inhibitory Activity

Pyridazinone-based scaffolds have been successfully utilized to design potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[14][15] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7][16]

| Compound | Structure | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Pyridopyridazinone 8a | 5-(4-(piperidine-1-carbonyl)benzyl)pyrido[2,3-d]pyridazin-8(7H)-one | 36 | Olaparib | 34 |

| Pyridopyridazinone 8e | 5-(4-(morpholine-4-carbonyl)benzyl)pyrido[2,3-d]pyridazin-8(7H)-one | - | Olaparib | 34 |

| Tetrahydropyridopyridazinone 20w | 2-(4-fluorobenzyl)-5-(4-(piperidine-1-carbonyl)benzyl)-2,3,4,5,6,7-hexahydropyrido[2,3-d]pyridazin-8(1H)-one | <1 (Ki) | - | - |

| Tetrahydropyridopyridazinone 8c | 2-(cyclopropylmethyl)-5-(4-(piperidine-1-carbonyl)benzyl)-2,3,4,5,6,7-hexahydropyrido[2,3-d]pyridazin-8(1H)-one | - | - | - |

| Tetrahydropyridopyridazinone 20u | 2-((tetrahydro-2H-pyran-4-yl)methyl)-5-(4-(piperidine-1-carbonyl)benzyl)-2,3,4,5,6,7-hexahydropyrido[2,3-d]pyridazin-8(1H)-one | - | - | - |

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PARP-1 enzyme.[4]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Histone-coated 96-well plates

-

Assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compounds (pyridazine derivatives)

-

Microplate reader capable of measuring chemiluminescence

Procedure:

-

The histone-coated 96-well plate is washed with a suitable wash buffer.

-

Serial dilutions of the test pyridazinone derivatives and a known PARP inhibitor (e.g., Olaparib) are prepared.

-

The test compounds and controls are added to the appropriate wells of the plate.

-

A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is prepared.[4]

-

The enzymatic reaction is initiated by adding the master mix to all wells.

-

The plate is incubated at room temperature for 1 hour to allow for the PARP-catalyzed incorporation of biotinylated NAD+ onto the histone substrate.

-

After incubation, the plate is washed to remove unreacted components.

-

A solution of streptavidin-HRP conjugate is added to each well and incubated for 30 minutes. The streptavidin-HRP binds to the biotinylated histones.

-

The plate is washed again to remove unbound streptavidin-HRP.

-

The chemiluminescent HRP substrate is added to each well, and the light produced is immediately measured using a microplate reader.

-

The inhibitory activity of the test compounds is determined by the reduction in the chemiluminescent signal compared to the control wells. IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Vasodilator Mechanism of Pyridazinone Derivatives

The vasorelaxant effect of many pyridazinone derivatives is attributed to their ability to modulate the activity of potassium (K+) channels in vascular smooth muscle cells (VSMCs).[8][9][10] Activation of K+ channels leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing the influx of Ca2+ into the VSMCs. The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of the smooth muscle and vasodilation.[8][9][10]

Caption: Mechanism of action for vasodilator pyridazinone derivatives.

PARP Inhibition and Synthetic Lethality in Cancer

PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7][14][15] When PARP is inhibited, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[16] In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DSBs, genomic instability, and ultimately, cell death. This concept is known as synthetic lethality.[16]

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This guide has provided an in-depth overview of the core aspects of pyridazine chemistry, with a focus on the synthesis and biological evaluation of pyridazinone derivatives as promising vasodilator and anticancer agents. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pyridazine-based compounds will undoubtedly lead to the development of new and effective therapies for a variety of diseases.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 8. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. Rat aorta as a pharmacological tool for in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 16. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Hydrazinylpyridazine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous therapeutic agents. Among the various pyridazine derivatives, hydrazinylpyridazine scaffolds have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological potential, and mechanisms of action of these fascinating molecules.

Synthesis of Hydrazinylpyridazine Scaffolds

The synthesis of hydrazinylpyridazine scaffolds typically involves a multi-step process, often starting from readily available precursors. A common strategy involves the initial construction of a pyridazinone ring, followed by chlorination and subsequent reaction with hydrazine hydrate.

General Synthesis of 6-Substituted Phenyl-3(2H)-pyridazinones

One of the foundational methods for synthesizing the pyridazinone core involves the reaction of a β-aroylpropionic acid with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

-

Materials: 3-benzoylpropionic acid, hydrazine hydrate, ethanol.

-

Procedure:

-

A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate.

-

This intermediate can then be oxidized, for example, by treatment with bromine in acetic acid, to introduce the double bond and form the final 6-phenyl-3(2H)-pyridazinone product.

-

Synthesis of 3-Chloro-6-substituted Phenyl Pyridazines

The pyridazinone ring can be readily converted to a more reactive chloropyridazine intermediate, which serves as a key building block for introducing the hydrazinyl moiety.

Experimental Protocol: Synthesis of 3-Chloro-6-phenylpyridazine

-

Materials: 6-phenyl-3(2H)-pyridazinone, phosphorus oxychloride (POCl₃).

-

Procedure:

-

6-phenyl-3(2H)-pyridazinone (0.01 mol) is refluxed in an excess of phosphorus oxychloride for 3 hours.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution, and then with water.

-

The crude product is recrystallized from ethanol to afford pure 3-chloro-6-phenylpyridazine.

-

Synthesis of Hydrazinylpyridazine Derivatives

The final step in this common synthetic route is the nucleophilic substitution of the chlorine atom with hydrazine.

Experimental Protocol: Synthesis of 3-Hydrazinyl-6-phenylpyridazine

-

Materials: 3-chloro-6-phenylpyridazine, hydrazine hydrate, ethanol.

-

Procedure:

-

A mixture of 3-chloro-6-phenylpyridazine (0.01 mol) and an excess of hydrazine hydrate (0.02 mol) in ethanol is refluxed for 4 hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold water and recrystallized from ethanol to yield 3-hydrazinyl-6-phenylpyridazine.[1]

-

Synthesis Workflow

A general synthetic workflow for preparing 3-hydrazinyl-6-arylpyridazines.

Biological Activities and Quantitative Data

Hydrazinylpyridazine scaffolds have demonstrated a remarkable range of biological activities, positioning them as attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

The antiproliferative effects of hydrazinylpyridazine derivatives have been extensively studied against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline Hydrazone Derivative 5 | MCF-7 (Breast) | 0.98 | [2] |

| Quinoline Hydrazone Derivative 5 | HepG2 (Liver) | 1.06 | [2] |

| Quinoline Thiosemicarbazone 8 | HCT 116 (Colon) | 0.03 - 0.065 | [2] |

| Quinoline Thiosemicarbazone 8 | MCF-7 (Breast) | 0.03 - 0.065 | [2] |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | [3] |

| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | 18.38 | [3] |

| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | [3] |

| Pyridone Derivative 1 | HepG2 (Liver) | 4.5 | [4] |

| Imidazopyridine Hydrazone 6e | EBC-1 (Lung) | 3.2 | [5] |

| Imidazopyridine Hydrazone 6e | AsPc-1 (Pancreatic) | 3.1 | [5] |

| Hydrazone Derivative 16 | HepG2 (Liver) | ~23.6 | [6] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Materials: Human cancer cell lines (e.g., MCF-7, HepG2), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The medium from the wells is aspirated and 100 µL of the compound dilutions are added. A control group receives medium with DMSO only. The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

-

Antimicrobial Activity

Hydrazinylpyridazine derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline Derivative 22 | Enterococcus faecalis | 32 | [7] |

| Pyrazoline Derivative 24 | Enterococcus faecalis | 32 | [7] |

| Pyrazoline Derivative 5 | Staphylococcus aureus | 64 | [7] |

| Pyrazoline Derivative 19 | Staphylococcus aureus | 64 | [7] |

| Pyrazoline Derivative 24 | Staphylococcus aureus | 64 | [7] |

| Pyrazoline Derivative 5 | Candida albicans | 64 | [7] |

| Pyrimidine Derivative 31 | Bacillus subtilis | 0.097 | [8] |

| Pyrimidine Derivative 30 | Pseudomonas aeruginosa | 7 | [8] |

| Pyrimidine Derivative 25 | Bacillus cereus | 8 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

-

Materials: Bacterial or fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, 96-well microtiter plates, test compounds.

-

Procedure:

-

Inoculum Preparation: A suspension of the microorganism is prepared and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in the broth within the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Anti-inflammatory and Analgesic Activities

Several hydrazinylpyridazine derivatives have been investigated for their potential to alleviate inflammation and pain.

| Compound/Derivative | Biological Activity | ED₅₀ / IC₅₀ | Reference |

| Pyridazinone Derivative 5a | COX-2 Inhibition | IC₅₀ = 0.77 µM | [9] |

| Pyridazinone Derivative 5f | COX-2 Inhibition | IC₅₀ = 1.89 µM | [9] |

| Pyridazinone Derivative 6b | COX-2 Inhibition | IC₅₀ = 0.18 µM | [10] |

| N-pyrrolylcarbohydrazide (1) | Analgesic (Formalin test, 2nd phase) | Significant at 40 mg/kg | [11] |

| Hydrazone Derivative 15 | Analgesic (Writhing test) | More potent than mefenamic acid | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Materials: Wistar rats or Swiss albino mice, Carrageenan solution (1% in saline), Plethysmometer, test compounds.

-

Procedure:

-

Animals are divided into groups (control, standard drug, and test compound groups).

-

The test compounds or standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.[13][14]

-

Experimental Protocol: Hot Plate Test (Analgesic)

This method is used to assess the central analgesic activity of compounds.

-

Materials: Mice or rats, Hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The animals are placed on the hot plate, and the latency time for a response (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

The animals are then treated with the test compound, a standard analgesic (e.g., morphine), or a vehicle.

-

The latency time is measured again at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

An increase in the latency time compared to the control group indicates an analgesic effect.[15][16][17]

-

Antiviral Activity

Certain hydrazinylpyridazine derivatives have shown promise as antiviral agents, particularly against viruses like Hepatitis A (HAV).

| Compound/Derivative | Virus | Activity | Reference |

| Pyridazinotriazine thione 10 | Hepatitis A Virus (HAV) | Highest effect against HAV | [18][19][20] |

Experimental Protocol: Plaque Reduction Assay (Antiviral)

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

-

Materials: Host cell line susceptible to the virus, virus stock, culture medium, agarose or methylcellulose overlay, crystal violet staining solution, test compounds.

-

Procedure:

-

Confluent monolayers of host cells are prepared in multi-well plates.

-

The cells are infected with a known amount of virus in the presence of various concentrations of the test compound.

-

After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (containing the test compound) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

The plates are incubated for a period sufficient for plaque formation.

-

The cells are then fixed and stained with crystal violet, which stains viable cells, leaving the plaques (areas of cell death) unstained.

-

The number of plaques in each well is counted, and the percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is then determined.[3][4][21][22]

-

Mechanisms of Action and Signaling Pathways

The diverse biological activities of hydrazinylpyridazine scaffolds are a result of their interaction with various molecular targets and modulation of key cellular signaling pathways.

Anticancer Mechanisms

A prominent mechanism underlying the anticancer activity of some pyridazine derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest, often through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including inflammatory cytokines and anticancer agents. Activation of the JNK pathway can lead to the phosphorylation of several downstream targets, including the transcription factor c-Jun. This can, in turn, regulate the expression of genes involved in apoptosis and cell cycle control. Some pyridazine derivatives have been shown to induce the upregulation and phosphorylation of JNK, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4]

JNK Signaling Pathway in Apoptosis

Simplified JNK signaling pathway leading to apoptosis, a potential mechanism for hydrazinylpyridazine anticancer activity.

Other proposed anticancer mechanisms for related hydrazone derivatives include the inhibition of receptor tyrosine kinases such as c-Met, and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[23]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain pyridazinone derivatives are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][10][24] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

COX-2 Inhibition Workflow

Mechanism of anti-inflammatory action via COX-2 inhibition by hydrazinylpyridazine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of hydrazinylpyridazine scaffolds is highly dependent on the nature and position of substituents on the pyridazine ring and the hydrazinyl moiety. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent and selective compounds.

-

Antimicrobial Activity: For some pyridazine derivatives, the presence of saturated or partially saturated rings fused to the pyridazine core enhances antimicrobial activity compared to their aromatic counterparts. The nature of substituents can also influence the selectivity against different microbial strains.[2]

-

Anticancer Activity: The type of heterocyclic ring attached to the hydrazone moiety can significantly impact anticancer potency. For instance, the incorporation of a quinoline ring has been shown to yield highly active compounds.[2] Substituents on the phenyl ring of the pyridazine core also play a crucial role, with electron-withdrawing or electron-donating groups influencing activity.

-

Anti-inflammatory Activity: The substitution pattern on the pyridazinone ring is critical for COX-2 selectivity and inhibitory potency. Specific substitutions can allow the molecule to fit into the active site of the COX-2 enzyme more effectively.[9][10]

Conclusion and Future Perspectives

Hydrazinylpyridazine scaffolds represent a versatile and promising platform for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities make them an attractive area for further research. Future efforts in this field should focus on:

-

Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Translating the promising in vitro results into in vivo animal models to evaluate the efficacy and safety of lead candidates.

The continued exploration of the chemical space around the hydrazinylpyridazine scaffold holds great potential for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dol.inf.br [dol.inf.br]

- 8. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Hot plate test - Wikipedia [en.wikipedia.org]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 17. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. inotiv.com [inotiv.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to 6-Chloro-3-hydrazinylpyridazin-4-amine for Drug Discovery Professionals

Introduction: 6-Chloro-3-hydrazinylpyridazin-4-amine (CAS No. 934-26-9) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its pyridazine core, functionalized with reactive chloro, hydrazinyl, and amine groups, makes it a versatile precursor for synthesizing a wide array of complex molecules. This guide provides an in-depth overview of its commercial availability, synthetic protocols, and biological significance, tailored for researchers and scientists in the field of drug development. The compound is particularly noted as a key intermediate for creating novel pyridazine derivatives with potential therapeutic applications, including antimicrobial and anticancer agents[1].

Commercial Availability and Supplier Data

The procurement of high-quality starting materials is fundamental to successful research and development. This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from a selection of commercial vendors. Purity levels are consistently high, although pricing and available quantities may vary. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Notes |

| BLD Pharm | 934-26-9 | C₄H₆ClN₅ | ≥95% | 1g, 5g, 25g | Offers documentation including NMR, HPLC, LC-MS. Requires cold-chain transportation.[2] |

| Parchem | 934-26-9 | C₄H₆ClN₅ | Not specified | Bulk and research quantities | Specialty chemical supplier with worldwide distribution.[3] |

| Amerigo Scientific | 64068-00-4 | C₅H₆ClN₃ | Not specified | Contact for details | *Note: Lists a related methyl-substituted compound. |

| MySkinRecipes | Not specified | Not specified | Not specified | Not specified | Lists the compound as a precursor for pharmaceutical synthesis.[1] |

Note: Data for some suppliers may list related structures. Always verify the exact compound and CAS number when ordering.

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for synthesizing the target compound would likely start from a di-substituted pyridazine, followed by sequential reactions with hydrazine and an amination source, or vice-versa. The high reactivity of hydrazine suggests it would readily displace a chlorine atom on the pyridazine ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Hydrazinyl-Substituted Heterocycle (Adapted)

This protocol is adapted from the synthesis of related hydrazinyl-purine derivatives and illustrates the key chemical transformation.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., 3,6-dichloropyridazine-4-amine) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add triethylamine (approximately 1.5 equivalents) to the solution to act as a base. Subsequently, add hydrazine hydrate (approximately 1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting solid or precipitate is collected by filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove excess reagents and byproducts. The product can be further purified by recrystallization from a solvent such as isopropyl alcohol to yield the final, purified hydrazinyl-pyridazine derivative.[4]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, IR spectroscopy, and Mass Spectrometry.[4][5]

Biological Activity and Signaling Pathways

Derivatives synthesized from this compound are of significant interest due to their wide range of biological activities. The hydrazone functional group (-NHN=CH-), which can be readily formed from the hydrazinyl moiety, is a well-established pharmacophore associated with diverse therapeutic effects, including antimicrobial, anti-inflammatory, and antitumoral properties.[6][7]

Cytotoxicity and Apoptosis Induction

A study on related 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine derivatives revealed potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6).[5] Several of these compounds exhibited IC₅₀ values in the low micromolar range.

Crucially, the most potent compounds were found to induce apoptosis in NALM-6 cells through the activation of caspases 3 and 7.[5] Caspases are a family of proteases that are central to the execution phase of apoptosis. The activation of these "executioner" caspases from their inactive procaspase forms leads to the cleavage of critical cellular substrates, culminating in programmed cell death.

Caption: Caspase 3/7-mediated apoptosis pathway induced by pyridazine derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. 934-26-9|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. jchps.com [jchps.com]

- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthetic Routes to Pyrazolopyridazines: Application Notes and Protocols Utilizing 6-Chloro-3-hydrazinylpyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolopyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The synthetic strategies outlined herein utilize 6-Chloro-3-hydrazinylpyridazin-4-amine as a key starting material. The protocols are based on established cyclocondensation reactions with 1,3-dicarbonyl compounds, providing a versatile route to functionalized pyrazolopyridazine cores.

Introduction

Pyrazolopyridazines are fused heterocyclic systems that have garnered considerable attention in the field of pharmaceutical sciences due to their diverse pharmacological activities. The strategic combination of pyrazole and pyridazine rings leads to a scaffold that can be readily functionalized to interact with various biological targets. The starting material, this compound, offers multiple reactive sites, enabling the construction of the pyrazole ring through cyclocondensation reactions. This approach allows for the introduction of various substituents onto the final pyrazolopyridazine core, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.

Synthetic Strategy: Cyclocondensation with 1,3-Dicarbonyl Compounds

The primary synthetic route involves the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. This reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring fused to the pyridazine core. The presence of the amino and chloro substituents on the pyridazine ring influences the reactivity and potential for further functionalization of the resulting pyrazolopyridazine.

A closely related reaction has been reported for the cyclocondensation of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine with 1,3-dicarbonyl compounds, which provides a strong basis for the protocols described herein.

Diagram of the General Synthetic Pathway

Caption: General workflow for the synthesis of pyrazolopyridazines.

Key Experiments and Protocols

The following protocols are adapted from analogous syntheses of related pyrazolopyridazine systems and are expected to be applicable for the reaction of this compound.

Experiment 1: Synthesis of 7-Amino-8-chloro-3,4-dimethyl-1H-pyrazolo[3,4-c]pyridazine from Acetylacetone

This protocol describes the synthesis of a dimethyl-substituted pyrazolopyridazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagent: Add 1.1 equivalents of acetylacetone to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-